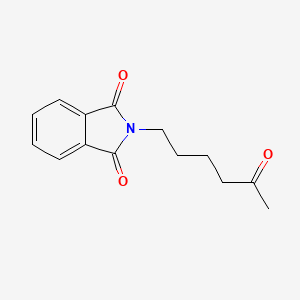

2-(5-氧代己基)异吲哚啉-1,3-二酮

描述

“2-(5-Oxohexyl)isoindoline-1,3-dione” is a compound that is structurally similar to isoindoline . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .

Synthesis Analysis

Isoindolines are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindolines/dioxoisoindolines include simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学研究应用

合成与催化

异吲哚啉-1,3-二酮衍生物,包括2-(5-氧代己基)异吲哚啉-1,3-二酮,在各种应用中具有重要意义,特别是在材料科学和医药领域。它们的合成通常涉及有害催化剂,但最近的研究集中在更环保的方法上。例如,洋葱皮灰水提取物(WEOPA)方法提供了一种更环保的合成这些化合物的方法,避免了有害试剂,并提供了生物废弃物管理解决方案 (Journal et al., 2019)。

结构和分子研究

像1D和2D核磁共振光谱技术在确认异吲哚啉-1,3-二酮衍生物的结构方面起着至关重要的作用。这些研究为这些化合物的分子排列和相互作用提供了详细的见解 (Dioukhane et al., 2021)。此外,X射线单晶衍射已被用于表征化合物,如2-(4-乙氧基苯基)异吲哚啉-1,3-二酮,揭示了非平面分子结构和分子间氢键结构 (Duru et al., 2018)。

抗菌活性

研究还探讨了异吲哚啉-1,3-二酮衍生物的抗菌性能。例如,一项研究合成了2-(二甲氨基甲基)异吲哚啉-1,3-二酮及其金属配合物,揭示了与标准药物相当的显著抗菌活性 (Sabastiyan & Suvaikin, 2012)。

缓蚀作用

已经测试了异吲哚啉-1,3-二酮衍生物作为金属缓蚀剂。它们表现出高效的缓蚀作用,其效果随着浓度的增加而增加。这些化合物作为混合型缓蚀剂,并且在与金属表面的相互作用中遵循朗缪尔等温线 (Chadli et al., 2017)。

光电应用

一些衍生物,如新型吖啶-异吲哚啉-1,3-二酮衍生物,已被合成并用于其光电特性的表征。这些化合物表现出高热稳定性和优异的荧光特性,使它们适用于光电子应用 (Mane et al., 2019)。

作用机制

Target of Action

The primary target of the compound 2-(5-Oxohexyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, and reinforcement.

Mode of Action

2-(5-Oxohexyl)isoindoline-1,3-dione interacts with the human dopamine receptor D2, affecting its function . The compound binds to the receptor, modulating its activity. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially influencing various physiological processes.

Biochemical Pathways

The interaction of 2-(5-Oxohexyl)isoindoline-1,3-dione with the human dopamine receptor D2 can affect several biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on motor control, reward, and reinforcement processes .

Result of Action

The molecular and cellular effects of 2-(5-Oxohexyl)isoindoline-1,3-dione’s action are primarily related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, the compound can influence various physiological processes, potentially leading to observable effects at the cellular level .

生化分析

Biochemical Properties

2-(5-Oxohexyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and beta-secretase, which are crucial in neurological processes. The compound’s interaction with acetylcholinesterase involves inhibition, which can affect neurotransmitter levels in the synaptic cleft. Additionally, 2-(5-Oxohexyl)isoindoline-1,3-dione has shown potential in inhibiting beta-amyloid aggregation, suggesting its utility in Alzheimer’s disease research .

Cellular Effects

The effects of 2-(5-Oxohexyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes. This compound has been shown to alter gene expression related to neuroprotection and synaptic plasticity. Furthermore, 2-(5-Oxohexyl)isoindoline-1,3-dione impacts cellular metabolism by affecting the mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 2-(5-Oxohexyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s isoindoline nucleus, which interacts with key amino acid residues in the enzyme’s active site. Additionally, 2-(5-Oxohexyl)isoindoline-1,3-dione can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Oxohexyl)isoindoline-1,3-dione have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-(5-Oxohexyl)isoindoline-1,3-dione can have sustained effects on cellular function, particularly in maintaining enzyme inhibition and altering gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-(5-Oxohexyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function and neuroprotection in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(5-Oxohexyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 2-(5-Oxohexyl)isoindoline-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(5-Oxohexyl)isoindoline-1,3-dione is critical for its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing 2-(5-Oxohexyl)isoindoline-1,3-dione to specific cellular compartments, enhancing its efficacy in biochemical reactions .

属性

IUPAC Name |

2-(5-oxohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3,7-8H,4-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRQUYSKYIOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502343 | |

| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71510-41-3 | |

| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

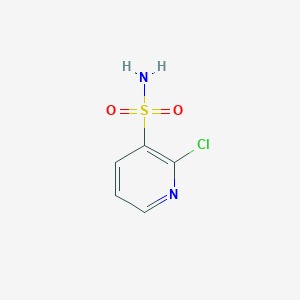

Retrosynthesis Analysis

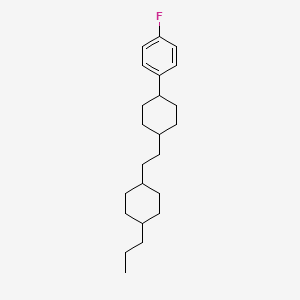

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)